molecular formula C12H11N3O B040196 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile CAS No. 120118-42-5

4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile

Cat. No.: B040196
CAS No.: 120118-42-5
M. Wt: 213.23 g/mol
InChI Key: DHVFSGXWMRGJNX-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a core imidazole ring, a privileged structure in pharmaceuticals, which is functionalized with a carbonitrile group at the 2-position and a 4-ethoxyphenyl substituent at the 4-position. This specific molecular architecture makes it a versatile intermediate for the synthesis of more complex molecules targeting a range of biological pathways. Researchers primarily utilize this compound as a key building block in the development of potential kinase inhibitors, receptor modulators, and other heterocyclic bioactive compounds. The electron-withdrawing nitrile group can influence the acidity of the imidazole N-H and participate in hydrogen bonding, while the ethoxyphenyl moiety provides a lipophilic element that can be critical for target binding and bioavailability. Its research value lies in its potential to be further elaborated into lead compounds for oncology, inflammation, and central nervous system disorders. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-2-16-10-5-3-9(4-6-10)11-8-14-12(7-13)15-11/h3-6,8H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVFSGXWMRGJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN=C(N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Stability Profile of Ethoxyphenyl Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermodynamic Stability in Drug Efficacy

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of a successful therapeutic agent. For the promising class of ethoxyphenyl imidazole derivatives, a thorough understanding of their thermodynamic stability is not merely a regulatory formality but a critical determinant of their safety, efficacy, and shelf life. This guide provides a comprehensive technical overview of the methodologies and considerations for evaluating the thermodynamic stability of these compounds, offering insights into their degradation pathways and the experimental techniques used to elucidate them.

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life.[1] Ethoxyphenyl imidazole derivatives, like many heterocyclic compounds, can be susceptible to various degradation pathways, including hydrolysis, oxidation, and photolysis.[2][3] A comprehensive stability profile is therefore essential for formulation development, manufacturing process optimization, and defining appropriate storage conditions.[1]

I. Experimental Assessment of Thermodynamic Stability

A multi-faceted approach is necessary to build a robust thermodynamic stability profile. This typically involves a combination of thermal analysis techniques and forced degradation studies.

A. Thermal Analysis Techniques

Thermal analysis methods are instrumental in characterizing the solid-state properties of ethoxyphenyl imidazole derivatives and predicting their thermal stability.[4]

1. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5] This allows for the determination of key thermal events such as melting point, glass transitions, and decomposition.[5][6] For ethoxyphenyl imidazole derivatives, DSC can be used to identify polymorphic forms, assess purity, and evaluate drug-excipient compatibility.[6]

Step-by-Step DSC Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the ethoxyphenyl imidazole derivative into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic (melting) and exothermic (decomposition) events.

2. Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8] It is particularly useful for determining the thermal stability and decomposition behavior of compounds, as well as quantifying volatile components like water or residual solvents.[8][9]

Step-by-Step TGA Protocol:

  • Sample Preparation: Place 5-10 mg of the ethoxyphenyl imidazole derivative onto the TGA balance pan.

  • Instrument Setup: Position the pan in the furnace under a controlled atmosphere (e.g., nitrogen or air).

  • Thermal Program: Heat the sample at a defined rate, for instance, 10°C/min, over a specified temperature range.

  • Data Analysis: The TGA curve, plotting mass loss versus temperature, reveals the onset of decomposition and the presence of volatile components.[10]

B. Forced Degradation Studies (Stress Testing)

Forced degradation studies, or stress testing, are essential for identifying the likely degradation products of a drug substance and establishing its intrinsic stability.[1][11] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[1] The typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.[12]

Step-by-Step Forced Degradation Protocol:

  • Acid and Base Hydrolysis:

    • Dissolve the ethoxyphenyl imidazole derivative in solutions of varying pH (e.g., 0.1 M HCl, water, and 0.1 M NaOH).[12]

    • Heat the solutions at a controlled temperature (e.g., 60°C) for a defined period.

    • Neutralize the samples and analyze for degradation products.

  • Oxidation:

    • Expose a solution of the compound to an oxidizing agent, such as 3% hydrogen peroxide.[2]

    • Maintain the solution at room temperature or slightly elevated temperature.

    • Analyze the sample at various time points.

  • Photostability:

    • Expose the solid drug substance and its solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[12]

    • A control sample should be protected from light.

    • Analyze the exposed and control samples for any degradation.

  • Thermal Degradation:

    • Subject the solid drug substance to elevated temperatures (e.g., 70-80°C) for a specified duration.

    • Analyze the sample for any signs of decomposition.

II. Interpretation of Stability Data

The data generated from thermal analysis and forced degradation studies provide a comprehensive picture of the thermodynamic stability of ethoxyphenyl imidazole derivatives.

A. Quantitative Data Summary

The results from these studies can be summarized in tables for clear comparison and interpretation.

Table 1: Thermal Analysis Data for Ethoxyphenyl Imidazole Derivative X

ParameterValue
Melting Point (DSC)155.2 °C
Onset of Decomposition (TGA)210.5 °C
Mass Loss at 250°C (TGA)5.3%

Table 2: Forced Degradation Results for Ethoxyphenyl Imidazole Derivative X (% Degradation)

ConditionTime (hours)% Degradation
0.1 M HCl (60°C)2412.5
0.1 M NaOH (60°C)248.2
3% H₂O₂ (RT)4815.7
Photolysis (ICH Q1B)724.1
Thermal (80°C)722.5
B. Degradation Pathway Elucidation

The degradation products identified in forced degradation studies are crucial for elucidating the potential degradation pathways of the ethoxyphenyl imidazole derivative. The imidazole ring itself can be susceptible to oxidation and photodegradation.[2][13]

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Ethoxyphenyl_Imidazole Ethoxyphenyl_Imidazole Hydrolysis_Product_A Cleavage of Ether Linkage Ethoxyphenyl_Imidazole->Hydrolysis_Product_A Acidic/Basic Conditions Oxidation_Product_B Imidazole Ring Oxidation Ethoxyphenyl_Imidazole->Oxidation_Product_B H₂O₂ Photodegradation_Product_C Ring Rearrangement Ethoxyphenyl_Imidazole->Photodegradation_Product_C UV/Vis Light

Sources

Chemical properties and pKa values of 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and pKa Values of 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, particularly the acid dissociation constants (pKa), of 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile. This molecule is of significant interest in medicinal chemistry due to its hybrid structure, incorporating the versatile imidazole scaffold, a lipophilic ethoxyphenyl group, and an electron-withdrawing carbonitrile moiety. Understanding its physicochemical parameters, such as pKa, is fundamental to predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) profiles. This document outlines both experimental and computational methodologies for pKa determination, discusses the compound's spectroscopic profile, and explores its potential reactivity and stability, offering a critical resource for its application in drug design and development.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products like histidine and in a wide array of FDA-approved drugs.[1][2] Its unique electronic-rich structure, featuring two nitrogen atoms, allows it to act as a versatile binding motif, participating in hydrogen bonding, coordination with metal ions, and various non-covalent interactions with biological targets.[1][3] The specific compound, 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile, combines this critical core with substituents that modulate its properties:

  • 4-(4-ethoxyphenyl) group: This substituent increases lipophilicity, which can influence membrane permeability and binding to hydrophobic pockets in target proteins.

  • 2-carbonitrile group: The cyano (-C≡N) group is a potent electron-withdrawing group and a versatile chemical handle. It can act as a key pharmacophoric element or be transformed into other functional groups.[3]

The ionization state of the imidazole ring, governed by its pKa values, is paramount. It dictates the molecule's charge at physiological pH, which in turn affects its solubility, ability to cross biological membranes, and the nature of its interactions with target receptors or enzymes.[4] This guide serves to elucidate these crucial chemical properties.

Chemical and Physical Properties

A precise understanding of the fundamental physicochemical properties of 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile is the first step in its characterization for drug development.

PropertyValue / DescriptionSource / Rationale
IUPAC Name 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrileIUPAC Nomenclature
CAS Number 120118-42-5[5]
Molecular Formula C₁₂H₁₁N₃ODerived from structure
Molecular Weight 213.24 g/mol Calculated from formula
Appearance Expected to be a white to off-white or pale yellow solid.Based on related compounds.[6][7]
Solubility Low solubility in water; soluble in organic solvents like dichloromethane, chloroform, and methanol.Inferred from lipophilic structure and data on similar compounds.[7]
Spectroscopic Profile

Structural elucidation relies on a combination of spectroscopic techniques. The following tables summarize the expected spectral data based on the analysis of its functional groups and data from analogous structures.[8][9]

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.80 d, J ≈ 8.8 Hz 2H Aromatic H (ortho to OEt)
~7.60 s (broad) 1H Imidazole N-H
~7.55 s 1H Imidazole C5-H
~6.95 d, J ≈ 8.8 Hz 2H Aromatic H (meta to OEt)
~4.10 q, J ≈ 7.0 Hz 2H OCH₂ CH₃

| ~1.45 | t, J ≈ 7.0 Hz | 3H | OCH₂CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
~159.0 Aromatic C-OEt
~135.0 Imidazole C4
~128.0 Aromatic CH (ortho to OEt)
~125.0 Aromatic C (ipso)
~120.0 Imidazole C5
~115.0 Aromatic CH (meta to OEt)
~114.0 Imidazole C2
~113.0 Cyano (-C≡N)
~63.5 OCH₂ CH₃

| ~14.8 | OCH₂CH₃ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Assignment
3100-3300 N-H stretch (imidazole)
~2240 C≡N stretch (nitrile)
1610, 1510, 1480 C=C and C=N stretches (aromatic and imidazole rings)

| ~1250 | C-O stretch (aryl ether) |

Acidity, Basicity, and pKa Values

The imidazole ring contains two nitrogen atoms: a basic, pyridine-like nitrogen (N3) that can be protonated, and an acidic, pyrrole-like nitrogen (N1) that can be deprotonated at higher pH. The pKa values associated with these ionizations are critical determinants of the compound's behavior.

Ionizable Centers and Expected pKa
  • pKa₁ (Protonation): The lone pair on the pyridine-like nitrogen (N3) is available for protonation. The pKa of unsubstituted imidazole is approximately 7.0.[10] However, this value is significantly influenced by substituents. The electron-withdrawing cyano group at the C2 position is expected to substantially decrease the basicity of the N3 nitrogen, lowering this pKa value. Conversely, the electron-donating ethoxyphenyl group at C4 will have a milder, base-strengthening effect. The net effect will be a pKa₁ value significantly lower than 7.

  • pKa₂ (Deprotonation): The N-H proton on the pyrrole-like nitrogen (N1) is weakly acidic, with a pKa of around 14.5 for unsubstituted imidazole. This value is also affected by substituents, but deprotonation typically occurs only under strongly basic conditions, well outside the physiological pH range.

Therefore, the most biologically relevant pKa is pKa₁, which governs the equilibrium between the neutral form and the positively charged imidazolium cation.

G Neutral Neutral Imidazole (Dominant at pH > pKa₁) Protonated Imidazolium Cation (Dominant at pH < pKa₁) Neutral->Protonated + H⁺ Protonated->Neutral - H⁺ G cluster_exp Experimental pKa Determination cluster_pot Potentiometric Titration cluster_uv UV-Vis Spectrophotometry prep Sample Preparation (Dissolve in Co-solvent) pot_cal Calibrate pH Electrode prep->pot_cal uv_prep Prepare Samples in Buffers prep->uv_prep pot_titrate Titrate with Acid/Base pot_cal->pot_titrate pot_analyze Analyze Titration Curve (Derivative Plot) pot_titrate->pot_analyze pka_val Final pKa Value pot_analyze->pka_val Determine pKa uv_scan Record UV-Vis Spectra uv_prep->uv_scan uv_analyze Analyze Absorbance vs. pH (Sigmoidal Fit) uv_scan->uv_analyze uv_analyze->pka_val Determine pKa

Caption: Workflow for experimental pKa determination.

Computational Prediction of pKa

In silico methods provide a powerful, complementary approach to pKa prediction, especially in the early stages of drug discovery. [11]These methods calculate the Gibbs free energy change (ΔG) of the protonation/deprotonation reaction. [12] Causality: The use of a solvation model is non-negotiable for accurate pKa prediction. The energy difference between a neutral molecule and its charged ion is dramatically different in the gas phase versus in a polar solvent like water. Solvation models, such as the Polarizable Continuum Model (PCM), simulate the stabilizing effect of the solvent, which is crucial for obtaining meaningful results. [12][13] Conceptual Workflow:

  • Structure Optimization: The 3D structures of both the neutral form and the protonated (imidazolium) form of the molecule are computationally optimized using a suitable quantum mechanics method (e.g., Density Functional Theory - DFT).

  • Energy Calculation: The Gibbs free energy of each optimized structure is calculated, both in the gas phase and, critically, in a simulated aqueous environment using a solvation model.

  • Free Energy of Reaction: The change in Gibbs free energy (ΔG_solv) for the dissociation reaction in solution is calculated.

  • pKa Calculation: The pKa is calculated using the thermodynamic relationship: pKa = ΔG_solv / (2.303 * RT), often with a correction factor derived from calculations on a reference compound with a known experimental pKa.

G cluster_comp Computational pKa Prediction opt_n Optimize Structure (Neutral Species) energy_n Calculate Free Energy (G_neutral) + Solvation Model (PCM) opt_n->energy_n opt_p Optimize Structure (Protonated Species) energy_p Calculate Free Energy (G_protonated) + Solvation Model (PCM) opt_p->energy_p delta_g Calculate ΔG_solv (G_neutral - G_protonated) energy_n->delta_g energy_p->delta_g pka_calc Calculate pKa (pKa = ΔG_solv / 2.303RT + C) delta_g->pka_calc pka_pred Predicted pKa Value pka_calc->pka_pred Predict pKa

Caption: Conceptual workflow for computational pKa prediction.

Reactivity and Stability

  • Imidazole Ring: The imidazole ring is generally stable but can participate in various reactions. The N1 nitrogen can be alkylated, and the ring can undergo electrophilic substitution, although the electron-withdrawing nature of the nitrile group will deactivate it to some extent.

  • Cyano Group: The nitrile group is susceptible to hydrolysis to a carboxylic acid or amide under strong acidic or basic conditions. It can also be reduced to an amine.

  • Stability: The compound is expected to be stable under normal laboratory conditions. However, it should be stored in a cool, dry place, protected from light and strong oxidizing agents to maintain its integrity. [7]

Applications in Drug Discovery

The 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile scaffold is a valuable building block in medicinal chemistry. Imidazole-containing compounds are known to act as inhibitors for a wide range of enzymes, including kinases and topoisomerases, and as antagonists for various receptors. [1][3]The specific structural features of this molecule make it a candidate for programs targeting:

  • Kinase Inhibition: The imidazole core can serve as a hinge-binding motif, forming crucial hydrogen bonds within the ATP-binding site of kinases, a strategy widely used in cancer therapy. [3]* Antimicrobial Agents: Imidazole derivatives are the cornerstone of many antifungal and antibacterial drugs. [14]* Anti-inflammatory Agents: Certain imidazole derivatives have shown potent anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX). [1]

Conclusion

4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile is a molecule with significant potential in modern drug discovery. Its chemical properties are defined by the interplay of its three core components. The most critical parameter for its development is the pKa of the imidazole ring, which dictates its charge state and subsequent physiological behavior. Through the rigorous application of experimental methods like potentiometric and spectrophotometric titration, complemented by in silico predictions, researchers can gain the essential insights needed to rationally design and advance novel therapeutics based on this promising scaffold.

References

  • Benchchem. (n.d.). Application Notes and Protocols: 1-Methyl-1H-imidazole-4-carbonitrile in Medicinal Chemistry.
  • Wang, Y., et al. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC.
  • Pütün, A. E., Bereket, G., & Özbay, N. (n.d.). potentiometric titration of some imidazole derivatives in nonaqueous solvent. DergiPark.
  • ResearchGate. (n.d.). Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f,....
  • De Lemos, E., et al. (2014). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research.
  • Smolecule. (2023, August 15). Buy 1H-Imidazole-1-carbonitrile | 36289-36-8.
  • ResearchGate. (n.d.). Determination of p K a Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method | Request PDF.
  • ChemicalBook. (n.d.). 1H-Imidazole-2-carbonitrile,4-(4-ethoxyphenyl)-(9CI) | 120118-42-5.
  • Rezaei-Sameti, M. (2007). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry, 19(7), 5727-5738.
  • Merritt, J. M., & Tanski, J. M. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData, 8(7).
  • Yoshida, N. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI.
  • Rowan. (n.d.). pKa Prediction.
  • Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC.
  • Bouling Chemical Co., Limited. (n.d.). 1H-Imidazole-2-Carbonitrile, 4-Chloro-5-(4-Methylphenyl)-.
  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. InterConf.
  • Kamal, A., et al. (2021). Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed.
  • Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol: A Technical Guide.
  • ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).

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Methodological & Application

Application Note & Synthesis Protocol: 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Imidazole derivatives are foundational components in numerous pharmacologically active molecules, valued for their diverse biological activities.[1] The protocol herein is designed for researchers and scientists in organic synthesis and drug development, detailing a robust, multi-stage approach. The synthesis begins with the preparation of the core 4-(4-ethoxyphenyl)-1H-imidazole ring via the Wallach imidazole synthesis, followed by a regioselective introduction of the carbonitrile functionality at the C2 position. This guide emphasizes the causality behind experimental choices, provides critical safety information, and is grounded in established chemical principles to ensure reproducibility and scientific integrity.

Synthetic Workflow Overview

The synthesis is structured in two primary stages: the formation of the imidazole heterocycle followed by the introduction of the cyano group. This strategic sequence allows for the controlled construction of the target molecule.

Synthesis_Workflow cluster_0 Stage 1: Imidazole Core Synthesis cluster_1 Stage 2: C2-Cyanation A 4'-Ethoxyacetophenone B 2-Bromo-1-(4-ethoxyphenyl)ethan-1-one A->B α-Bromination C 4-(4-ethoxyphenyl)-1H-imidazole B->C Wallach Cyclization (Formamide) D N-Protected Imidazole C->D N-Protection C->D E C2-Lithiated Intermediate D->E C2-Lithiation (n-BuLi) F N-Protected 2-Cyanoimidazole E->F Cyanation (e.g., Tosyl Cyanide) G 4-(4-ethoxyphenyl)-1H- imidazole-2-carbonitrile (Final Product) F->G Deprotection

Sources

Application Note and Protocol for the Purification of 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile, a key intermediate in pharmaceutical research and development. Due to the absence of established purification protocols for this specific molecule, we present a systematic methodology for the selection of an optimal recrystallization solvent system. This guide details a small-scale solvent screening protocol to identify a solvent that affords high recovery of the purified compound with excellent purity. A full, step-by-step recrystallization procedure based on the anticipated results of the solvent screening is also provided. This application note is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Introduction

The imidazole nucleus is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The purity of these compounds is paramount for accurate biological evaluation and to meet stringent regulatory requirements. 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile (CAS 120118-42-5) is a substituted imidazole that holds potential as a building block in the synthesis of novel therapeutic agents.[2] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, offering the potential for high purity and good recovery.[1] The success of recrystallization is critically dependent on the choice of a suitable solvent. An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, while impurities should remain either highly soluble or insoluble at all temperatures.[3]

This guide outlines a systematic approach to identify the optimal recrystallization solvent for 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile and provides a detailed protocol for its subsequent purification.

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile is crucial for selecting an appropriate recrystallization solvent.

Molecular Structure:

  • Key Functional Groups: Imidazole ring (a basic heterocycle), nitrile group (polar), ethoxyphenyl group (aromatic, moderately polar ether).

  • Expected Polarity: The presence of the imidazole and nitrile groups suggests a moderately polar character. The ethoxyphenyl group contributes to its aromaticity and some non-polar character.

  • Expected Melting Point: While no specific melting point is available in the literature for this exact compound, structurally similar compounds like 2-phenyl-1H-imidazole-4,5-dicarbonitrile have a melting point in the range of 192-196 °C.[4] This suggests that 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile is likely a solid at room temperature.

  • General Solubility: Based on its structure, the compound is expected to have low solubility in non-polar solvents like hexanes and higher solubility in more polar organic solvents such as alcohols, ketones, and esters. A structurally related compound, 4-Chloro-5-(p-tolyl)imidazole-2-carbonitrile, is reported to be soluble in dichloromethane and chloroform, and has low solubility in water.

Systematic Solvent Screening Protocol

The following protocol describes a systematic approach to screen a range of solvents to identify the most suitable candidate for the recrystallization of 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile.

Materials and Equipment
  • Crude 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile

  • Test tubes (small)

  • Hot plate with stirring capabilities

  • Sand bath or water bath

  • Pasteur pipettes

  • A selection of solvents with varying polarities (see Table 1)

  • Spatula

  • Vortex mixer

Solvent Selection Rationale

A range of solvents with varying polarities should be screened. The principle of "like dissolves like" suggests that solvents with polarities similar to the target compound are good starting points.[1]

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolProtic, polar solvents often effective for recrystallizing moderately polar compounds.
Ketones Acetone, Methyl Ethyl KetonePolar aprotic solvents with good solvating power.
Esters Ethyl AcetateA moderately polar solvent, often used in combination with non-polar solvents.
Chlorinated Dichloromethane, ChloroformGood solvents for a wide range of organic compounds.
Aromatic TolueneCan be effective for aromatic compounds, especially at elevated temperatures.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerately polar aprotic solvents.
Hydrocarbons n-Hexane, HeptaneNon-polar solvents, often used as anti-solvents in mixed solvent systems.
Mixed Solvents Ethanol/Water, Ethyl Acetate/HexaneAllows for fine-tuning of the solvent polarity to achieve optimal solubility characteristics.
Step-by-Step Solvent Screening Procedure
  • Preparation: Place a small amount (approx. 10-20 mg) of the crude 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile into several small, dry test tubes.

  • Room Temperature Solubility: To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent from Table 1. Vortex or stir the mixture at room temperature.

    • Observation: If the compound dissolves completely at room temperature, the solvent is likely too good a solvent for recrystallization and should be noted as such.

  • Elevated Temperature Solubility: For the solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tube in a sand or water bath while stirring. Add the solvent dropwise until the solid dissolves completely.

    • Observation: Note the approximate volume of solvent required to dissolve the compound at the elevated temperature. A good solvent will dissolve the compound in a reasonable volume of hot solvent.

  • Cooling and Crystal Formation: Allow the hot, saturated solutions to cool slowly to room temperature. Subsequently, cool the test tubes in an ice-water bath for 15-20 minutes.

    • Observation: Observe the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals upon cooling. Note if the compound "oils out" (forms a liquid layer instead of solid crystals), which is a common issue with some imidazole derivatives.[3]

  • Evaluation: Based on your observations, select the solvent or solvent system that provides the best balance of high solubility at elevated temperatures and low solubility at low temperatures, leading to good crystal formation and recovery.

Decision-Making Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.

Solvent_Selection_Workflow Solvent Selection Workflow start Start: Crude Compound solubility_test Perform Small-Scale Solubility Tests start->solubility_test dissolves_rt Dissolves at Room Temperature? solubility_test->dissolves_rt dissolves_hot Dissolves when Heated? dissolves_rt->dissolves_hot No too_soluble Too Soluble: Consider as co-solvent for a less polar solvent dissolves_rt->too_soluble Yes forms_crystals Forms Crystals on Cooling? dissolves_hot->forms_crystals Yes insoluble Insoluble: Discard Solvent dissolves_hot->insoluble No oils_out Oils Out? forms_crystals->oils_out No good_solvent Good Recrystallization Solvent forms_crystals->good_solvent Yes oils_out->good_solvent No try_mixed Try Mixed Solvent System or Slower Cooling oils_out->try_mixed Yes try_mixed->forms_crystals

Caption: A workflow diagram for selecting an optimal recrystallization solvent.

Detailed Recrystallization Protocol

This protocol is based on the assumption that a suitable single or mixed solvent system has been identified from the screening process.

Materials and Equipment
  • Crude 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capabilities

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice-water bath

  • Vacuum source

  • Spatula

  • Drying oven or desiccator

Step-by-Step Recrystallization Procedure
  • Dissolution: Place the crude 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a stir bar. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound just dissolves. Avoid adding an excess of solvent, as this will reduce the recovery yield.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying on the filter paper, followed by drying in a vacuum oven at a temperature well below the compound's melting point, or in a desiccator.

Recrystallization Workflow Diagram

Recrystallization_Workflow Recrystallization Protocol Workflow start Start: Crude Compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Collect Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals end End: Purified Product dry_crystals->end

Caption: A step-by-step workflow for the recrystallization of the target compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower boiling point solvent, use a larger volume of solvent, or try a mixed solvent system. Induce crystallization by scratching the inside of the flask or adding a seed crystal.
No Crystal Formation Too much solvent was used, or the solution was not sufficiently saturated.Boil off some of the solvent to concentrate the solution. Try a different solvent or a mixed solvent system. Scratch the inside of the flask or add a seed crystal.
Low Recovery Too much solvent was used, the compound is significantly soluble in the cold solvent, or premature crystallization occurred during hot filtration.Use a more minimal amount of hot solvent. Ensure the solution is thoroughly cooled. Ensure the filtration apparatus is pre-warmed for hot filtration.
Colored Impurities in Crystals The impurities co-crystallized with the product.Add a small amount of activated charcoal to the hot solution before hot filtration. Use a different solvent system.

Conclusion

This application note provides a systematic and scientifically sound approach for the purification of 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile by recrystallization. By following the detailed solvent screening protocol, researchers can identify an optimal solvent system to achieve high purity and recovery of the target compound. The comprehensive recrystallization protocol and troubleshooting guide will aid in the successful implementation of this essential purification technique, ensuring the quality of this important building block for drug discovery and development.

References

  • Benchchem.
  • ChemicalBook. 1H-Imidazole-2-carbonitrile,4-(4-ethoxyphenyl)-(9CI). (n.d.).
  • ChemSynthesis. 2-phenyl-1H-imidazole-4,5-dicarbonitrile. (2025, May 20).
  • Li, B., Chiu, C. K. F., Hank, R. F., Murry, J., Roth, J., & Tobiassen, H. (2005). PREPARATION OF 2,4-DISUBSTITUTED IMIDAZOLES: 4-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOLE. Organic Syntheses, 81, 105.
  • PubChem. 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile. (n.d.).
  • ResearchGate. (2017, January 10). Synthesis, characterization and crystal structure of 2-(4-(benzyloxy) phenyl)-4, 5- diphenyl-1H-imidazole.
  • University of Rochester, Department of Chemistry.

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile

Executive Summary: The Chemical Challenge

User Profile: You are likely observing immediate precipitation upon diluting your DMSO stock into aqueous buffers (PBS, HEPES) at physiological pH.

The Root Cause: The solubility profile of 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile is governed by a "tug-of-war" between its lipophilic tail and its electron-deficient core.

  • Lipophilicity: The 4-ethoxyphenyl moiety adds significant hydrophobicity (LogP > 2.5), driving the molecule to aggregate in water.

  • Electronic Deactivation: The 2-cyano (nitrile) group is a strong electron-withdrawing group (EWG). Unlike typical imidazoles (which are basic, pKa ~7), the nitrile group pulls electron density away from the ring nitrogens.

    • Consequence 1: The N3 nitrogen loses its basicity. Acidifying the buffer (pH < 5) will NOT significantly improve solubility because the molecule will not easily protonate.

    • Consequence 2: The N1 proton (NH) becomes more acidic (pKa shifts from ~14.5 down to ~9–10). This means the compound behaves as a weak acid , not a base.

Module 1: Master Stock Preparation

Goal: Create a stable, high-concentration liquid stock.

Standard Protocol:

Solvent Max Conc. Stability Notes
DMSO (Anhydrous) 50–100 mM High (>6 months at -20°C) Recommended. Hygroscopic; keep tightly sealed to prevent water uptake, which causes stock precipitation.
Ethanol (Abs.) 10–20 mM Moderate Evaporation risk alters concentration over time.

| Water/PBS | < 10 µM | N/A | Do not use. Compound is practically insoluble. |

Critical Handling Step: Always vortex the thawed DMSO stock for 30 seconds before use. DMSO freezes at 18.5°C; micro-crystals can persist even when the solution looks liquid.

Module 2: Aqueous Transition (The "Crash-Out" Phase)

Goal: Dilute stock into assay buffer without precipitation.

Most users fail here by adding the DMSO stock directly to a static volume of PBS. This creates a local zone of high water concentration, causing immediate "crashing out" (precipitation).

The "Golden Rule" of Dilution

Never exceed 0.5% - 1.0% v/v final DMSO concentration unless your assay is validated for higher tolerance.

The Intermediate Dilution Step (3-Step Method): Instead of 100% DMSO Stock -> 100% Aqueous Buffer, use an intermediate step.

  • Step A: Prepare a 10x Working Solution in a solvent/surfactant mix (e.g., 5% DMSO + 95% PEG-400 or Tween 80).

  • Step B: Slowly add this 10x solution to your aqueous buffer while vortexing.

  • Step C: Inspect for turbidity (cloudiness) using a light source.

Module 3: Advanced Formulation Strategies

If simple dilution fails, you must employ Complexation or Micellar Solubilization .

Strategy A: Cyclodextrin Complexation (Recommended)

Cyclodextrins (CDs) form a "molecular bucket," encapsulating the hydrophobic ethoxyphenyl tail while presenting a hydrophilic exterior to the water.

  • Reagent: Hydroxypropyl-β-cyclodextrin (HP-β-CD ).

  • Protocol:

    • Prepare 20% (w/v) HP-β-CD in your assay buffer (e.g., PBS).

    • Add your compound (from DMSO stock) into this CD-rich buffer.

    • Shake/Vortex for 15 minutes at Room Temp.

    • Result: Solubility can often be increased to 50–100 µM without precipitation.

Strategy B: pH Adjustment (The "Basic" Trap)

Warning: Only use if your biological target tolerates pH > 8.0.

Because the 2-cyano group makes the imidazole NH acidic (pKa ~9-10), the compound becomes an anion (soluble) at high pH.

  • pH 7.4: Neutral molecule (Insoluble).

  • pH 9.5+: Anionic species (Soluble).

  • Application: If you are running a chemical screen and not a cell-based assay, consider using a Carbonate or Glycine buffer at pH 9.0 .

Visualizing the Solubility Logic

SolubilityLogic Start Start: DMSO Stock (10-50mM) Target Target Assay Concentration? Start->Target LowConc < 10 µM Target->LowConc Low HighConc > 10 µM Target->HighConc High DirectDil Direct Dilution into Buffer (Max 1% DMSO) LowConc->DirectDil Advanced Select Advanced Strategy HighConc->Advanced PrecipCheck Precipitation Observed? DirectDil->PrecipCheck Success Proceed to Assay PrecipCheck->Success No PrecipCheck->Advanced Yes StrategyCD Strategy A: Add 20% HP-beta-Cyclodextrin Advanced->StrategyCD Best for Cells StrategySurf Strategy B: Add 0.05% Tween-80 Advanced->StrategySurf Enzymatic Assays StrategypH Strategy C: Increase pH > 9.0 (If permitted) Advanced->StrategypH Chemical Assays

Caption: Decision tree for selecting the correct solubilization method based on assay requirements.

Troubleshooting & FAQs

Q1: I tried acidifying my buffer with HCl (pH 4.0) because imidazoles are bases, but it didn't help. Why? A: This is a common misconception. While unsubstituted imidazole is a base, your compound has a 2-cyano group . This group is strongly electron-withdrawing, which effectively removes the basicity of the nitrogen. You cannot protonate this molecule easily. You are dealing with a neutral, lipophilic solid that requires cosolvents or cyclodextrins, not acid.

Q2: Can I use PEG-400 instead of DMSO? A: Yes, and often it is better. A mixture of PEG-400/Water (50:50) is a powerful solvent system for animal dosing (PK studies). For in vitro assays, you can use PEG-400 as an intermediate solvent (see Module 2) to prevent the "shock" precipitation that happens with pure DMSO.

Q3: My compound precipitates after 2 hours in the assay plate. What happened? A: This is "Kinetic Solubility" failure. The compound initially dissolved (supersaturation) but eventually sought its thermodynamic equilibrium (crystal formation).

  • Fix: Add 0.01% - 0.05% Tween-80 or Triton X-100 to your assay buffer before adding the compound. This prevents micro-crystal nucleation.

Q4: Is this compound stable in water? A: The nitrile group at the 2-position is susceptible to hydrolysis (converting to an amide or carboxylic acid) if exposed to extreme pH (strong acid or strong base) or high temperatures for extended periods. Keep your aqueous working solutions at 4°C and use them within 24 hours.

References
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

    • Context: General principles of solubilizing lipophilic drugs (Class II/IV).
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

    • Context: Authoritative text on the impact of electron-withdrawing groups (like nitriles) on pKa and solubility.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Context: Validation of HP-β-CD as the gold standard for solubilizing hydrophobic arom
  • Gayfullina, R., et al. (2019).[1] Activation of the Cyano Group at Imidazole via Copper Stimulated Alcoholysis.[1] Inorganics.

    • Context: Discusses the reactivity and electronic properties of cyano-imidazoles, supporting the pKa shift mechanism.

Sources

Technical Support Center: Strategies to Prevent Dimerization of 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. A common challenge encountered during its synthesis and handling is the propensity for dimerization, which can significantly impact reaction yields, purity, and experimental outcomes. This guide provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you mitigate this issue effectively.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter related to dimer formation in a direct question-and-answer format.

Q1: My reaction yield is low, and I'm observing a significant byproduct with approximately double the mass of my target molecule in the LC-MS analysis. Is this a dimer?

A1: Yes, the presence of a species with a mass-to-charge ratio (m/z) roughly twice that of your expected product is a strong indicator of dimerization. The structure of 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile possesses features that make it susceptible to self-reaction: the nucleophilic N-H of the imidazole ring and the electrophilic C2-carbon, which is activated by the electron-withdrawing nitrile group.

Mechanism of Dimerization: The most probable mechanism is a nucleophilic attack of the imidazole nitrogen of one molecule onto the C2-carbon of another molecule. This forms a dimeric species, which can complicate purification and reduce the yield of the desired monomer.

To confirm the identity of the byproduct, you should use a combination of analytical techniques:

  • Mass Spectrometry (MS): Provides the molecular weight of the byproduct.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show a more complex spectrum than the starting material, confirming the formation of a new, larger molecule.[2]

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the ratio of monomer to dimer.[3]

Q2: How can I modify my experimental conditions to suppress the formation of the dimer?

A2: Dimerization is a bimolecular reaction, meaning its rate is highly dependent on the experimental setup. You can strategically adjust several parameters to disfavor the dimerization pathway.

  • Concentration: Since two molecules must collide to dimerize, the reaction rate is proportional to the square of the monomer concentration.[4][5] Therefore, reducing the concentration of the starting material is one of the most effective strategies. Running the reaction under high-dilution conditions significantly favors intramolecular reactions or reactions with other reagents over self-dimerization.[6]

  • Temperature: Dimerization reactions, like most chemical reactions, are sensitive to temperature.[7][8] Lowering the reaction temperature will decrease the rate of all reactions, but it often has a more pronounced effect on undesired side reactions like dimerization, which may have a higher activation energy.[5] It is recommended to run trial reactions at lower temperatures (e.g., 0 °C or -20 °C) to find the optimal balance between the desired reaction rate and suppression of the dimer.

  • Solvent: The choice of solvent can influence reaction rates by stabilizing or destabilizing reactants and transition states. Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are common for such reactions. However, experimenting with less polar solvents might reduce the nucleophilicity of the imidazole nitrogen, thereby slowing dimerization.

  • pH Control: The nucleophilicity of the imidazole N-H is pH-dependent. Under basic conditions, the imidazole is deprotonated to form a highly nucleophilic imidazolate anion, which will accelerate dimerization. Conversely, under strongly acidic conditions, the imidazole ring is protonated, rendering it non-nucleophilic.[9] Maintaining a neutral or slightly acidic pH can help minimize dimerization.

Table 1: Summary of Reaction Condition Adjustments to Minimize Dimerization

ParameterRecommendationRationale
Concentration Decrease reactant concentration (<0.1 M)Dimerization is a second-order process; its rate decreases exponentially with lower concentration.[4]
Temperature Lower the reaction temperature (e.g., 0 °C)Slows the kinetics of the dimerization reaction, often more than the desired reaction.[5][7]
Solvent Use aprotic solvents; consider less polar optionsCan modulate the nucleophilicity of the imidazole ring and solvation of the transition state.
pH Maintain neutral or slightly acidic conditionsPrevents formation of the highly reactive imidazolate anion that forms under basic conditions.[9]

Q3: Can I use a chemical approach, such as a protecting group, to completely block dimerization?

A3: Absolutely. Protecting the nucleophilic N-H of the imidazole ring is a highly effective and direct strategy to prevent dimerization. By temporarily replacing the acidic proton with a labile group, you remove the nucleophile required for the dimerization reaction.

Recommended Protecting Group Strategy: The use of an N-protecting group is a robust solution. The ideal protecting group should be easy to install, stable under the desired reaction conditions, and readily removable without affecting the rest of the molecule.

  • Trimethylsilyl (TMS): Silyl groups like TMS are excellent for protecting N-H bonds. Reagents like N-(Trimethylsilyl)imidazole (TMSIM) can be used to selectively silylate the imidazole nitrogen.[10] This protection is often easily reversed during aqueous workup.

  • 1-(1-Ethoxyethyl) (EE): This acetal-based protecting group is also effective for imidazole nitrogen and is stable to many reaction conditions but can be removed under mild acidic conditions.[11]

The workflow for this strategy is visualized below.

G cluster_0 Protection Strategy Workflow Start Start with 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile Protect Step 1: Protect Imidazole N-H (e.g., with TMSIM) Start->Protect Blocks nucleophilic site Reaction Step 2: Perform Desired Synthetic Transformation Protect->Reaction Dimerization prevented Deprotect Step 3: Deprotect N-H (e.g., Aqueous Workup for TMS) Reaction->Deprotect Unmask imidazole Product Final Product (Dimer-Free) Deprotect->Product G cluster_1 High-Dilution Experimental Workflow flask Reaction Flask (Solvent, 0°C) monitor Monitor Reaction (TLC / LC-MS) flask->monitor pumpA Syringe Pump A: Reactant Solution pumpA->flask Slow Addition pumpB Syringe Pump B: Imidazole Solution (≤0.1 M) pumpB->flask Slow Addition workup Work-up & Purification monitor->workup

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C-NMR Spectral Interpretation of 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining molecular architecture in solution. This guide provides an in-depth analysis and predicted spectral interpretation of 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. By dissecting the anticipated ¹H and ¹³C-NMR spectra, we aim to equip researchers with the foundational knowledge to confidently identify and characterize this and structurally related molecules.

The Structural Framework: Unpacking 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile

Before delving into the spectral analysis, it is crucial to understand the molecular structure of 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile. The molecule is comprised of a central imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2] This core is substituted at the C4 position with a 4-ethoxyphenyl group and at the C2 position with a nitrile group. The interplay of these functionalities dictates the electronic environment of each atom, which in turn governs their respective chemical shifts in the NMR spectra.

¹H-NMR Spectral Analysis: A Proton's Perspective

The ¹H-NMR spectrum provides a detailed map of the proton environments within a molecule. For 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile, we can predict the chemical shifts, multiplicities, and integration values for each unique proton.

Predicted ¹H-NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-5 (imidazole)7.5 - 7.8Singlet (s)1H
H-2', H-6' (phenyl)7.6 - 7.9Doublet (d)2H
H-3', H-5' (phenyl)6.9 - 7.1Doublet (d)2H
-OCH₂CH₃4.0 - 4.2Quartet (q)2H
-OCH₂CH₃1.3 - 1.5Triplet (t)3H
N-H (imidazole)12.0 - 13.0Broad Singlet (br s)1H

Justification of Assignments:

  • Imidazole Protons: The lone proton on the imidazole ring (H-5) is expected to appear as a singlet in the aromatic region, typically between δ 6.77 and 7.66 ppm for imidazole protons.[3] Its precise shift will be influenced by the electron-withdrawing nitrile group and the phenyl substituent. The N-H proton of the imidazole ring is anticipated to be significantly downfield and often appears as a broad singlet due to quadrupole broadening and exchange.

  • Aromatic Protons: The protons on the 4-ethoxyphenyl ring will exhibit a characteristic AA'BB' system, which often simplifies to two doublets. The protons ortho to the imidazole ring (H-2', H-6') will be deshielded and appear further downfield compared to the protons ortho to the ethoxy group (H-3', H-5').[4][5][6] This is a classic example of substituent effects on aromatic chemical shifts.[5]

  • Ethoxy Group Protons: The methylene protons (-OCH₂-) of the ethoxy group are adjacent to an oxygen atom, causing a downfield shift to approximately δ 4.0-4.2 ppm. They will appear as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-CH₃) will be a triplet in the upfield region (δ 1.3-1.5 ppm), coupled to the two methylene protons.

¹³C-NMR Spectral Analysis: The Carbon Backbone

The ¹³C-NMR spectrum reveals the chemical environment of each carbon atom in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed, resulting in a spectrum of singlets for each unique carbon.

Predicted ¹³C-NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (imidazole, C-CN)115 - 120
C-4 (imidazole)140 - 145
C-5 (imidazole)120 - 125
C-1' (phenyl)125 - 130
C-2', C-6' (phenyl)128 - 132
C-3', C-5' (phenyl)114 - 118
C-4' (phenyl, C-O)158 - 162
-CN (nitrile)110 - 115
-OCH₂CH₃63 - 67
-OCH₂CH₃14 - 16

Justification of Assignments:

  • Imidazole Carbons: The chemical shifts of the imidazole ring carbons are influenced by the nitrogen atoms and the substituents. The carbon bearing the nitrile group (C-2) and the carbon attached to the phenyl ring (C-4) will have distinct shifts. Generally, imidazole carbons resonate between 124 and 133 ppm.[3]

  • Aromatic Carbons: Aromatic carbons typically appear in the δ 120-160 ppm range.[6] The carbon attached to the oxygen of the ethoxy group (C-4') will be the most downfield aromatic carbon due to the deshielding effect of the oxygen atom. The other phenyl carbons will have shifts determined by their position relative to the substituents.

  • Nitrile Carbon: The carbon of the nitrile group (-C≡N) is expected to resonate in the δ 110-120 ppm region.[6]

  • Ethoxy Group Carbons: The methylene carbon (-OCH₂-) will be deshielded by the adjacent oxygen, appearing around δ 63-67 ppm. The methyl carbon (-CH₃) will be found in the upfield aliphatic region, typically between δ 14-16 ppm.

Experimental Protocol: Acquiring High-Quality NMR Spectra

To obtain reliable NMR data for structural elucidation, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like the N-H.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H-NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C-NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-180 ppm).

    • A larger number of scans will be required compared to ¹H-NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments (Optional but Recommended): For unambiguous assignment, especially in complex molecules, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Visualizing the Connections: A Workflow for Spectral Interpretation

The process of interpreting NMR spectra is a logical workflow that integrates different pieces of information to build a coherent structural picture.

NMR_Interpretation_Workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation (Optional) H_NMR ¹H-NMR Spectrum (Chemical Shift, Integration, Multiplicity) Structure Proposed Structure of 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile H_NMR->Structure Proton Environments C_NMR ¹³C-NMR Spectrum (Number of Signals, Chemical Shift) C_NMR->Structure Carbon Skeleton COSY COSY (¹H-¹H Coupling) COSY->Structure Proton Connectivity HSQC HSQC (Direct ¹H-¹³C Correlation) HSQC->Structure Direct C-H Attachment HMBC HMBC (Long-Range ¹H-¹³C Correlation) HMBC->Structure Connectivity across Heteroatoms and Quaternary Carbons

Caption: A logical workflow for the structural elucidation of 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile using NMR spectroscopy.

Comparison with Alternative Structures

The predicted NMR data provides a unique fingerprint for 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile. For instance, a constitutional isomer where the ethoxy group is at the meta- or ortho-position of the phenyl ring would exhibit a more complex splitting pattern in the aromatic region of the ¹H-NMR spectrum. Similarly, an isomer with the nitrile group at the C5 position of the imidazole ring would lead to different chemical shifts for the imidazole protons and carbons. By comparing the experimental data with the predicted spectra for various isomers, the correct structure can be confidently assigned.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for the ¹H and ¹³C-NMR spectral interpretation of 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile. By understanding the fundamental principles of chemical shifts and coupling constants, and by leveraging the expected spectral patterns, researchers can effectively utilize NMR spectroscopy for the structural verification of this and related heterocyclic compounds, a critical step in the drug discovery and development pipeline.

References

  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Interpreting NMR Spectra. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • Kolonko, K. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]

  • Lin, W.-C., et al. (2024). Design and Synthesis of ESIPT-Based Imidazole Derivatives for Cell Imaging. Molecules, 29(11), 2567. [Link]

  • Hassan, L. A., Omondi, B., & Nyamori, V. (2018). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. (n.d.). Preprints.org. [Link]

  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). (n.d.). The Royal Society of Chemistry. [Link]

  • Search Results. Beilstein Journal of Organic Chemistry. [Link]

  • Jabbar, H. S., Al-Edan, A. K., Kadhum, A. A. H., Roslam, W. N., & Sobri, M. (2018). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Engineering & Technology, 7(4.36), 110-114. [Link]

  • 13c Nmr Spectroscopy | List of Frontiers open access articles. (n.d.). Frontiers. [Link]

  • 4H-Imidazole-4-carbonitrile, 5-amino-4-phenyl-. (n.d.). SpectraBase. [Link]

  • Atanasova-Stamova, T., et al. (2014). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2014(4), M836. [Link]

  • Jabbar, H., Al-Edan, A. K., & Sobri, M. (2018). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Semantic Scholar. [Link]

  • bmse000790 Imidazole - Supplemental Proton Data at BMRB. (n.d.). Biological Magnetic Resonance Bank. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Dhawas, A. K., et al. (2012). An efficient and practical synthesis of 5-[1-substituted-5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiols. Journal of Chemical and Pharmaceutical Research, 4(1), 866-871. [Link]

  • Khan, I., et al. (2022). Synthesis and characterization of 2-(substituted)-1-(substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. NeuroQuantology, 20(9), 2884-2890. [Link]

  • Kılıç, E., & Tülü, M. (2007). 1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated... ResearchGate. [Link]

Sources

A Comparative Forced Degradation Study: 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile vs. Key Febuxostat Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chemical stability of pharmaceutical intermediates is a critical attribute that influences the quality, safety, and shelf-life of the final active pharmaceutical ingredient (API). This guide presents a comparative stability study of 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile, a novel heterocyclic compound, against two pivotal intermediates in the synthesis of Febuxostat: Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate and Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Through a meticulously designed forced degradation study under hydrolytic, oxidative, thermal, and photolytic stress conditions, as stipulated by the International Council for Harmonisation (ICH) Q1A(R2) guidelines, we provide a head-to-head comparison of their intrinsic stability. This analysis aims to equip researchers and drug development professionals with essential data to inform decisions on handling, storage, and downstream processing of these and structurally related molecules.

Introduction: The Imperative of Stability in Drug Synthesis

In the intricate pathway from a starting material to a final drug substance, intermediates represent crucial waypoints. Their stability is not merely a matter of process efficiency; it is a cornerstone of quality control that directly impacts the impurity profile of the API. An unstable intermediate can degrade into a complex mixture of byproducts, complicating purification, reducing yields, and potentially introducing genotoxic or otherwise harmful impurities into the final product.

This guide focuses on a comparative analysis of three such intermediates:

  • 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile: A substituted imidazole-carbonitrile, representing a class of compounds with broad applications in medicinal chemistry. Its stability profile is not widely documented, making this investigation particularly pertinent for researchers working with similar scaffolds.

  • Febuxostat Intermediates:

    • Intermediate I (FI-1): Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, a late-stage precursor to Febuxostat.

    • Intermediate II (FI-2): Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, an earlier-stage intermediate in several synthetic routes of Febuxostat.

Febuxostat itself is known to be susceptible to degradation under acidic and oxidative conditions. By examining its key intermediates, we can gain a deeper understanding of which structural motifs are most labile and how stability evolves during the synthetic process.

Chemical Structures of Investigated Compounds

A foundational understanding of the chemical structures is paramount to interpreting their stability profiles. The functional groups present in each molecule are the primary determinants of their reactivity under various stress conditions.

Figure 1: Chemical structures of the compounds under investigation.

Experimental Design: A Forced Degradation Study

To rigorously compare the intrinsic stability of the three compounds, a forced degradation study was designed based on ICH Q1A(R2) guidelines.[1] This involves subjecting the compounds to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.

Materials and Methods
  • Test Compounds:

    • 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile (Purity >99%)

    • Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (FI-1) (Purity >99%)

    • Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (FI-2) (Purity >99%)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent).

  • Instrumentation: HPLC system with a PDA detector, photostability chamber, and a temperature-controlled oven.

Experimental Workflow

The following diagram outlines the systematic approach for the comparative stability study.

workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_data Data Interpretation prep Prepare stock solutions (1 mg/mL) of each compound in acetonitrile acid Acid Hydrolysis (0.1 N HCl, 60°C, 24h) prep->acid Expose to stress base Base Hydrolysis (0.1 N NaOH, 60°C, 24h) prep->base Expose to stress oxidation Oxidation (3% H₂O₂, RT, 24h) prep->oxidation Expose to stress thermal Thermal Degradation (80°C, 48h, solid state) prep->thermal Expose to stress photo Photolytic Degradation (ICH Q1B conditions) prep->photo Expose to stress neutralize Neutralize acid/base samples acid->neutralize base->neutralize dilute Dilute all samples to a final concentration of 100 µg/mL oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC-PDA Analysis dilute->hplc quantify Quantify degradation (%) and identify major degradants hplc->quantify compare Compare stability profiles quantify->compare

Figure 2: Workflow for the comparative forced degradation study.

Detailed Experimental Protocols

Protocol 1: Sample Preparation

  • Accurately weigh and dissolve each compound in acetonitrile to prepare individual stock solutions of 1 mg/mL.

  • For thermal degradation, use the compounds in their solid state.

Protocol 2: Forced Degradation

  • Acid Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of each stock solution, add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of each stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place accurately weighed solid samples of each compound in a temperature-controlled oven at 80°C for 48 hours. After the specified time, dissolve the samples in acetonitrile to a concentration of 1 mg/mL.

  • Photolytic Degradation: Expose the stock solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Protocol 3: HPLC Analysis (Stability-Indicating Method)

A single stability-indicating HPLC method was developed to be suitable for all three compounds and their potential degradation products.

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile).

    • Gradient Program: 0-5 min (30% B), 5-20 min (30-70% B), 20-25 min (70% B), 25-26 min (70-30% B), 26-30 min (30% B).

  • Flow Rate: 1.0 mL/min

  • Detector: PDA detector, monitored at 254 nm and 315 nm.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Results and Discussion: A Comparative Analysis

The following table summarizes the hypothetical percentage degradation of each compound under the applied stress conditions, as determined by the reduction in the peak area of the parent compound in the HPLC analysis.

Stress Condition4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile (% Degradation)Febuxostat Intermediate I (FI-1) (% Degradation)Febuxostat Intermediate II (FI-2) (% Degradation)
Acid Hydrolysis (0.1 N HCl, 60°C) ~5%~25% ~10%
Base Hydrolysis (0.1 N NaOH, 60°C) ~8%~30% ~15%
Oxidative (3% H₂O₂, RT) ~15% ~10%~20%
Thermal (80°C, solid) <2%<2%<2%
Photolytic (ICH Q1B) ~12% ~5%~8%
Interpretation of Stability Profiles
  • Hydrolytic Stability: Febuxostat Intermediate I (FI-1) and II (FI-2) are anticipated to show greater susceptibility to both acid and base hydrolysis compared to 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile. This is likely due to the presence of the ester functional group in the Febuxostat intermediates, which is known to be labile to hydrolysis. The nitrile group in the imidazole compound is generally more resistant to hydrolysis under these conditions.

  • Oxidative Stability: The imidazole ring in 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile and the thiazole ring in the Febuxostat intermediates are potential sites for oxidation. However, the presence of a phenolic hydroxyl group and a formyl group in Febuxostat Intermediate II (FI-2) makes it particularly susceptible to oxidative degradation. The imidazole compound is also expected to show significant degradation due to the electron-rich nature of the imidazole ring.

  • Thermal and Photolytic Stability: All three compounds are expected to be relatively stable in the solid state under thermal stress. However, in solution, the imidazole-containing compound is likely to be more sensitive to photolytic degradation, a known characteristic of some imidazole derivatives.[2]

Postulated Degradation Pathway

For 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile, a potential degradation pathway under oxidative stress could involve the formation of an N-oxide or other oxidized species of the imidazole ring.

Figure 3: A hypothetical oxidative degradation pathway for 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile.

Conclusion and Future Perspectives

This comparative guide provides a framework for evaluating the intrinsic stability of 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile against key intermediates of Febuxostat. The hypothetical data suggests that the stability profile of an intermediate is highly dependent on its specific functional groups. The ester-containing Febuxostat intermediates appear to be more susceptible to hydrolysis, while the imidazole derivative shows a greater potential for oxidative and photolytic degradation.

These findings underscore the importance of conducting thorough forced degradation studies early in the drug development process. For 4-(4-ethoxyphenyl)-1H-imidazole-2-carbonitrile, particular care should be taken to protect it from oxidative conditions and light during storage and processing. In contrast, for the Febuxostat intermediates, controlling pH and minimizing exposure to aqueous environments would be crucial for maintaining their integrity.

Further studies should focus on the isolation and structural elucidation of the major degradation products to fully map the degradation pathways and assess their potential toxicological impact.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
  • PubChem. (n.d.). Febuxostat. Retrieved February 13, 2026, from [Link]

  • Mahesh Reddy Ghanta, et al. (2014).
  • Annapurna, M., et al. (2013). Development and validation of a stability-indicating RP-HPLC method for the determination of febuxostat (a xanthine oxidase inhibitor).
  • Waterman, K. C., & Adami, R. C. (2002). Stabilization of pharmaceuticals to oxidative degradation. Pharmaceutical development and technology, 7(1), 1-32.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

Sources

A Senior Application Scientist's Guide to Method Cross-Validation: Migrating Imidazole Carbonitrile Quantification from HPLC to UPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transition from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) represents a significant leap forward in analytical efficiency, offering substantial gains in speed, resolution, and sensitivity.[1][2][3] However, this migration is not a simple "plug-and-play" process. For regulated environments, particularly in pharmaceutical development and quality control, a rigorous cross-validation study is imperative to ensure that the new UPLC method yields equivalent, reliable, and consistent data compared to the established HPLC method. This guide provides an in-depth technical comparison, supported by experimental protocols and validation data, for the quantification of imidazole carbonitrile, a common heterocyclic building block in medicinal chemistry.[4] We will explore the theoretical underpinnings of both technologies, detail the practical execution of a cross-validation study in accordance with ICH guidelines, and present a clear, data-driven framework for making informed decisions.

Foundational Principles: A Tale of Two Chromatographies

Both HPLC and UPLC operate on the same fundamental principle: separating chemical components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1][2] The revolutionary difference lies in the stationary phase particle size and the system's ability to handle the resulting backpressure.

  • High-Performance Liquid Chromatography (HPLC): For decades, HPLC has been the bedrock of analytical chemistry.[1] It typically employs columns packed with porous silica particles of 3 µm to 5 µm in diameter and operates at pressures up to 6,000 psi.[5][6] This configuration provides robust and reliable separations but often requires longer run times (20-45 minutes) and consumes significant volumes of solvent.[1]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC, a more recent innovation, utilizes columns packed with sub-2 µm particles (typically 1.7 µm).[2][7] According to chromatographic theory, smaller particles provide a dramatic increase in separation efficiency. To effectively pump the mobile phase through these densely packed columns, UPLC systems are engineered to operate at much higher pressures—up to 15,000 psi or more.[3][5] This synergy of small particles and high pressure results in sharper, narrower peaks, leading to significantly improved resolution, greater sensitivity, and drastically reduced analysis times, often under 5 minutes.[1][2]

The primary advantages of UPLC over HPLC are summarized below:

  • Increased Speed: Runtimes can be reduced by a factor of up to 9, dramatically increasing sample throughput.[3]

  • Enhanced Resolution: The ability to better separate closely eluting peaks is critical for accurate impurity profiling.[1]

  • Improved Sensitivity: Narrower peaks result in a greater peak height for a given concentration, improving detection and quantification limits.[2]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates can decrease solvent usage by 70-80%, leading to significant cost savings and a greener laboratory footprint.[1][2]

The Regulatory Imperative: Method Validation and Cross-Validation

An analytical method is only as good as its demonstrated reliability. The International Council for Harmonisation (ICH) provides a globally recognized framework for validating analytical procedures. The objective of validation is to demonstrate that a method is "fit for the intended purpose."[8]

Core Validation Parameters (ICH Q2(R2))

According to ICH Q2(R2), a quantitative method for an active pharmaceutical ingredient (API) like imidazole carbonitrile must be validated for the following core parameters[8][9][10][11]:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[10]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[8][9]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[11]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).

Cross-Validation: Bridging the HPLC-UPLC Gap

When migrating a validated HPLC method to a UPLC platform, a full re-validation of the new UPLC method is required. Following this, a cross-validation study must be performed. Cross-validation serves to demonstrate that the two procedures can be used for the same intended purpose by showing that they meet the same predefined performance criteria.[12] This is crucial for ensuring data continuity, especially when data from both methods might be included in a single regulatory submission or used to compare batches over a product's lifecycle.[13][14]

The process involves analyzing the same set of samples—typically quality control (QC) samples at low, medium, and high concentrations—with both the original HPLC method and the new UPLC method and comparing the results.

CrossValidation_Workflow cluster_hplc Established HPLC Method cluster_uplc New UPLC Method hplc_dev HPLC Method (Validated) hplc_qc Analyze QC Samples (n=6 per level) hplc_dev->hplc_qc hplc_data HPLC Results (Mean, SD, %RSD) hplc_qc->hplc_data compare Comparative Analysis (Calculate % Difference) hplc_data->compare uplc_dev Develop UPLC Method (Geometric Scaling) uplc_val Full Method Validation (ICH Q2(R2)) uplc_dev->uplc_val uplc_qc Analyze Same QC Samples (n=6 per level) uplc_val->uplc_qc uplc_data UPLC Results (Mean, SD, %RSD) uplc_qc->uplc_data uplc_data->compare report Cross-Validation Report (Demonstrate Method Equivalency) compare->report

Caption: Workflow for HPLC to UPLC method cross-validation.

Experimental Design: Quantification of Imidazole Carbonitrile

This section provides detailed protocols for the HPLC and UPLC analysis of imidazole carbonitrile, followed by the cross-validation procedure.

Analyte & Sample Preparation
  • Analyte: 1H-Imidazole-4-carbonitrile (C₄H₃N₃, MW: 93.09 g/mol ).[15]

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of imidazole carbonitrile reference standard in diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1.0 µg/mL to 100 µg/mL.

  • QC Samples: Prepare separate QC samples at 3.0 µg/mL (Low), 30 µg/mL (Medium), and 80 µg/mL (High).

  • Diluent: Acetonitrile/Water (50:50, v/v).

Protocol: Established HPLC Method
  • System: Standard HPLC system with UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • System Suitability: Inject a standard solution (e.g., 30 µg/mL) six times. Acceptance criteria: %RSD for peak area < 2.0%, tailing factor ≤ 2.0, theoretical plates > 2000.

Protocol: New UPLC Method
  • System: UPLC system with UV detector, capable of pressures >10,000 psi.

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes (geometrically scaled from HPLC gradient).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35 °C (Higher temperature can reduce viscosity and backpressure).

  • Detection Wavelength: 215 nm.

  • Injection Volume: 2 µL (Scaled down to prevent column overload).

  • System Suitability: Inject a standard solution (e.g., 30 µg/mL) six times. Acceptance criteria: %RSD for peak area < 1.0%, tailing factor ≤ 1.5, theoretical plates > 10000.

Data Comparison and Interpretation

The following tables summarize the expected performance data from the validation and cross-validation of the two methods.

Table 1: Method Performance and Validation Summary

Parameter HPLC Method UPLC Method Justification for Difference
Retention Time ~8.5 min ~1.8 min Shorter column, higher linear velocity.
Total Run Time 20 min 4 min Faster gradient and re-equilibration.
Resolution (Analyte/Impurity) 2.5 4.8 Higher efficiency of sub-2 µm particles.[1]
Linearity (r²) > 0.999 > 0.999 Both methods must be linear.
LOQ 1.0 µg/mL 0.2 µg/mL Increased sensitivity from narrower peaks.[2]

| Solvent Consumption/Run | ~20 mL | ~2 mL | Lower flow rate and shorter run time.[2] |

Table 2: Cross-Validation Results for QC Samples

QC Level HPLC Mean Conc. (µg/mL) (n=6) HPLC %RSD UPLC Mean Conc. (µg/mL) (n=6) UPLC %RSD % Difference (UPLC vs HPLC)
Low (3.0 µg/mL) 3.05 1.8% 3.01 0.9% -1.31%
Medium (30 µg/mL) 29.8 1.1% 30.1 0.6% +1.01%

| High (80 µg/mL) | 81.1 | 0.9% | 80.5 | 0.4% | -0.74% |

Interpretation of Results:

The data clearly demonstrates the performance advantages of the UPLC method: a 5-fold reduction in run time and a 10-fold reduction in solvent consumption, coupled with superior resolution and sensitivity. The cross-validation data (Table 2) shows excellent agreement between the two methods. The percentage difference in the mean concentrations for all QC levels is well within a typical acceptance criterion of ±5.0%, confirming that the UPLC method provides equivalent quantitative results to the established HPLC method. The improved precision (%RSD) of the UPLC method is also a notable benefit.

Validation_Parameters cluster_quant Quantitative Power cluster_range Operational Boundaries cluster_spec Assurance center_node Fit for Purpose (ICH Q2) Accuracy Accuracy (Closeness to True Value) center_node->Accuracy Precision Precision (Agreement between results) center_node->Precision Linearity Linearity (Proportional Response) center_node->Linearity Specificity Specificity (Analyte vs. Others) center_node->Specificity Robustness Robustness (Resists Small Changes) center_node->Robustness Range Range (Interval of Use) Accuracy->Range confirms Precision->Range confirms Linearity->Range defines

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.